![molecular formula C12H20ClNO2 B13456773 1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride](/img/structure/B13456773.png)
1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride is an organic compound that features a methoxyphenyl group, an amino group, and a methylpropanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride typically involves the reaction of 4-methoxybenzylamine with 2-methylpropan-2-ol in the presence of hydrochloric acid. The reaction conditions often include:
Solvents: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Acid catalysts such as hydrochloric acid are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reactions: Halogenating agents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with cellular receptors to modulate biological responses.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-2-methylpropan-2-ol: Shares a similar backbone but lacks the methoxyphenyl group.
2-Propanone, 1-(4-methoxyphenyl)-: Contains a methoxyphenyl group but differs in its functional groups.
Uniqueness
1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride is unique due to the presence of both the methoxyphenyl group and the amino-methylpropanol structure, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H20ClNO2 |
|---|---|
Poids moléculaire |
245.74 g/mol |
Nom IUPAC |
1-[(4-methoxyphenyl)methylamino]-2-methylpropan-2-ol;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-12(2,14)9-13-8-10-4-6-11(15-3)7-5-10;/h4-7,13-14H,8-9H2,1-3H3;1H |
Clé InChI |
OBGQRLSRLQIVJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CNCC1=CC=C(C=C1)OC)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


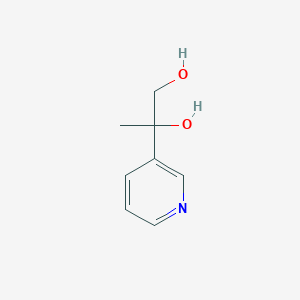
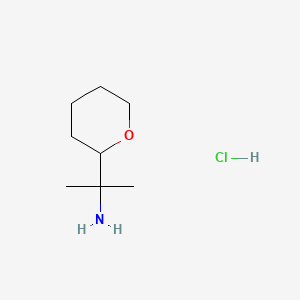
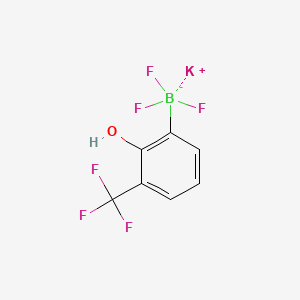
![N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide](/img/structure/B13456718.png)
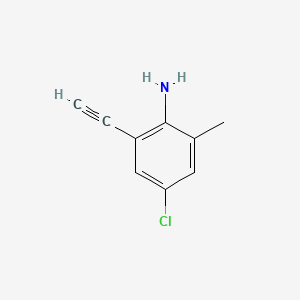
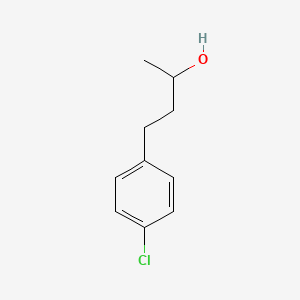
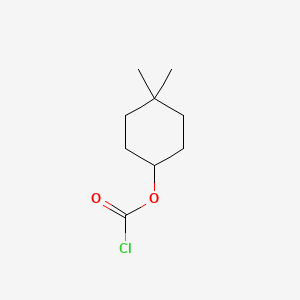
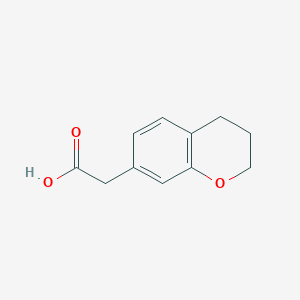
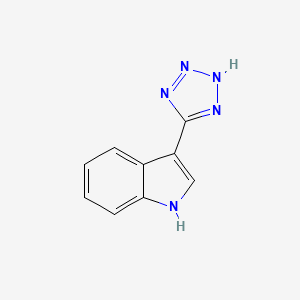
![[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13456752.png)
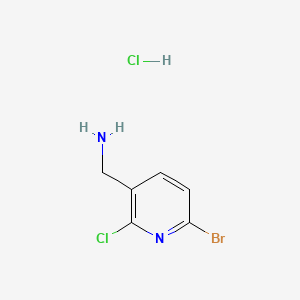

![1-[1-(trifluoromethyl)-1H-pyrazol-5-yl]cyclopropane-1-carboxylic acid](/img/structure/B13456765.png)
![3-{6-[(2-azidoethyl)amino]-1-oxo-2,3-dihydro-1H-isoindol-2-yl}piperidine-2,6-dione](/img/structure/B13456767.png)
